

10-Hydroxyneoline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 10-Hydroxyneoline

Cat. No.: B15140807

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Introduction

10-Hydroxyneoline is a diterpenoid alkaloid isolated from plants of the *Aconitum* genus, notably *Aconitum fukutomei*. As a member of the aconitine family of alkaloids, it shares a complex structural framework that is of significant interest to medicinal chemists and pharmacologists. The *Aconitum* genus has a long history in traditional medicine, with its constituent alkaloids known for a wide range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. However, these compounds are also associated with significant toxicity, necessitating careful study of their physicochemical properties and biological mechanisms. This technical guide provides an in-depth overview of the known physicochemical properties of **10-Hydroxyneoline**, generalized experimental protocols for their determination, and an exploration of the potential signaling pathways based on the broader class of *Aconitum* alkaloids.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and are therefore fundamental to drug development. The following table summarizes the known and predicted physicochemical data for **10-Hydroxyneoline**.

Property	Value	Source
Molecular Formula	C ₂₄ H ₃₉ NO ₇	[cite:]
Molecular Weight	453.57 g/mol	[cite:]
Appearance	Powder	[cite:]
Boiling Point (Predicted)	610.2 ± 55.0 °C	[cite:]
Density (Predicted)	1.37 ± 0.1 g/cm ³	[cite:]
pKa (Predicted)	12.88 ± 0.70	[cite:]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[cite:]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of compounds like **10-Hydroxynoline**. Below are generalized methodologies for determining key physicochemical properties, which can be adapted for specific laboratory settings.

Determination of Solubility

The solubility of a compound is a critical parameter that influences its bioavailability. A common method for determining thermodynamic solubility is the shake-flask method.

Protocol:

- An excess amount of **10-Hydroxynoline** powder is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
- The vial is agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

- After agitation, the suspension is allowed to stand to allow for the sedimentation of undissolved solid.
- A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 μm) to remove any remaining solid particles.
- The concentration of **10-Hydroxyneoline** in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- The solubility is expressed in units such as mg/mL or μM .

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a compound's ionization state at different physiological pH values. Potentiometric titration is a widely used method for pKa determination.

Protocol:

- A solution of **10-Hydroxyneoline** of known concentration is prepared in a suitable solvent system, often a co-solvent of water and an organic solvent like methanol or ethanol to ensure solubility.
- The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.
- A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the **10-Hydroxyneoline** solution using a precision burette.
- The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
- The pKa value is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is in its ionized form.

Potential Signaling Pathways

While specific signaling pathways for **10-Hydroxyneoline** have not been extensively elucidated, studies on the broader class of Aconitum alkaloids provide insights into their potential mechanisms of action. It is important to note that the following information is based on related compounds and may not be directly applicable to **10-Hydroxyneoline** without further experimental validation.

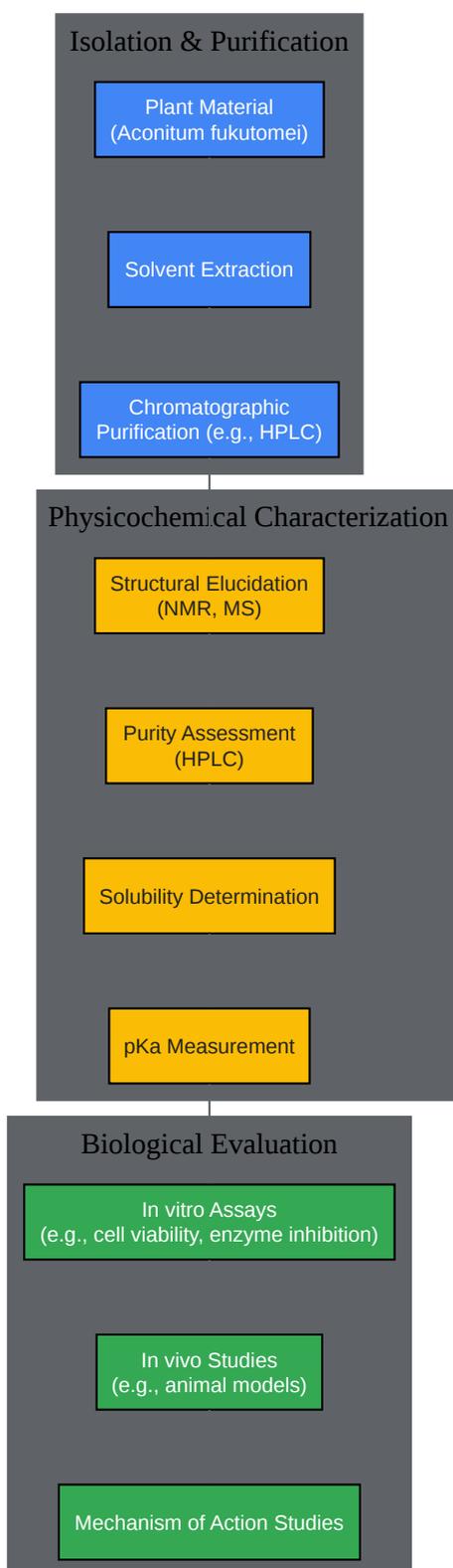
Aconitum alkaloids are known to interact with voltage-gated sodium channels, which are critical for nerve impulse conduction and muscle contraction.[1] Additionally, some Aconitum alkaloids have been shown to activate the Nrf2-mediated signaling pathway, which plays a key role in the cellular response to oxidative stress.[2]

Below is a conceptual diagram illustrating a generalized signaling pathway that may be relevant to Aconitum alkaloids.

Caption: Generalized signaling pathway for Aconitum alkaloids.

Experimental Workflow

The systematic characterization of a novel or isolated compound like **10-Hydroxyneoline** follows a logical workflow. The diagram below outlines the key steps from initial isolation to biological evaluation.



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Caption: Workflow for physicochemical characterization.

Conclusion

10-Hydroxyneoline represents a complex natural product with potential for further scientific investigation. This guide has summarized its core physicochemical properties and provided a framework for its experimental characterization. While specific biological data for **10-Hydroxyneoline** is limited, the known activities of related Aconitum alkaloids suggest that it may modulate key cellular signaling pathways. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this intriguing molecule. The methodologies and conceptual frameworks presented herein are intended to support and guide these future research endeavors.

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